4-Ethyl Trazodone, chemically designated as C₂₁H₂₆ClN₅O, possesses a molecular weight of 399.92 g/mol for the free base form and 436.38 g/mol for its hydrochloride salt [2] [6] [9]. The systematic IUPAC name for this compound is 2-{3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [4] [7]. This molecular architecture consists of three key structural domains: a chlorinated ethyl-substituted phenyl ring, a piperazine linker, and a triazolopyridinone heterocyclic system connected via a propyl chain.
Regulatory bodies and pharmacopeias recognize this compound under standardized identifiers:
Table 1: Fundamental Identifiers of 4-Ethyl Trazodone
Property | Value | Source/Reference |
---|---|---|
Molecular Formula (Free Base) | C₂₁H₂₆ClN₅O | PubChem, NCATS [2] [7] |
Molecular Weight (Free Base) | 399.92 g/mol | NCATS, SynThink [2] [8] |
CAS Number (Free Base) | 1346599-35-6 | Chemicea, Simson Pharma [7] [9] |
USP/EP Nomenclature | Trazodone Impurity E | Axios Research [4] |
4-Ethyl Trazodone is classified as achiral due to the absence of stereogenic centers, chiral planes, or E/Z isomerism in its molecular framework [2]. This stereochemical uniformity is confirmed by optical activity measurements showing no observable rotation of plane-polarized light [2]. The compound's structural planarity eliminates the possibility of enantiomers or diastereomers, simplifying its analytical profiling and synthetic reproducibility.
The SMILES notation (CCC₁=CC=C(C=C₁Cl)N₂CCN(CCCN₃N=C₄C=CC=CN₄C₃=O)CC₂) and InChIKey (FAKVJGFSBCIPNY-UHFFFAOYSA-N) further corroborate its structural simplicity and absence of isomeric complexity [2]. These features distinguish it from trazodone variants with asymmetric centers, positioning it as a structurally well-defined pharmacopeial impurity reference material rather than a therapeutically active compound [6] [7].
While direct single-crystal X-ray diffraction (SCXRD) data for 4-Ethyl Trazodone is unavailable in the literature, advanced crystallization methodologies exist for structurally analogous trazodone salts [3] [10]. Trazodone salts typically exhibit poor crystallinity and present significant challenges for SCXRD analysis due to conformational flexibility and solvent inclusion tendencies [3]. Successful structural elucidation of related compounds like trazodone hydrochloride and 1-hydroxy-2-naphthoate salts has been achieved through:
For trazodone analogs, SCXRD reveals that anion-cation interactions and hydrogen bonding networks critically influence crystal packing efficiency. These interactions determine the dissolution kinetics observed in pharmaceutical formulations [3].
Table 2: Experimental Characterization Techniques for Trazodone Derivatives
Method | Application | Technical Insight |
---|---|---|
SCXRD | Absolute configuration determination | Limited by crystal quality requirements |
Solid-State ¹³C NMR | Hydrogen bonding analysis | Supported by GIPAW calculations [3] |
FT-IR Spectroscopy | Ionic interaction characterization | Identifies protonation sites in salts |
Powder XRD | Polymorph screening | Detects amorphous-crystalline transitions |
The core structural distinction between 4-Ethyl Trazodone and therapeutic trazodone hydrochloride (C₁₉H₂₂ClN₅O·HCl) resides in the para-substitution on the phenyl ring: an ethyl group (-CH₂CH₃) replaces the hydrogen atom in the parent compound [2] [5] [6]. This modification increases the molecular weight by 28 Da and enhances lipophilicity (calculated LogP increase: ~0.5–0.7 units) [2] [6].
Crystallographic studies of trazodone hydrochloride reveal a protonated piperazine nitrogen forming a chloride-directed hydrogen bond (N⁺–H···Cl⁻ distance: 3.09 Å) [3]. While analogous ionic interactions are expected in 4-Ethyl Trazodone HCl salt, the steric bulk of the ethyl group may alter crystal packing efficiency. Dissolution studies of structurally modified trazodone salts demonstrate that anion complexity directly modulates release kinetics:
This structure-release relationship suggests that 4-Ethyl Trazodone salts with simple anions would exhibit dissolution profiles similar to immediate-release trazodone formulations, whereas its hydrochloride form could serve as a reference in controlled-release formulation analytics [3] [6].
Table 3: Structural and Physicochemical Comparison with Trazodone HCl
Property | 4-Ethyl Trazodone | Trazodone HCl | Pharmaceutical Implication |
---|---|---|---|
Molecular Formula | C₂₁H₂₆ClN₅O (free base) | C₁₉H₂₂ClN₅O·HCl (salt) | Increased lipophilicity |
Phenyl Ring Substituent | 3-Chloro-4-ethyl | 3-Chloro | Steric modulation |
Crystal Packing | Not reported | N⁺–H···Cl⁻ H-bonding | Dissolution rate determinant [3] |
Pharmacopeial Role | Impurity E (USP/EP) [4] [7] | Active Pharmaceutical Ingredient | Quality control threshold marker |
Pharmacopeial Significance and Analytical Profiling
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0